molecular formula C10H6F3N5O2S B12007523 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 325994-80-7

4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12007523
CAS No.: 325994-80-7
M. Wt: 317.25 g/mol
InChI Key: MJTMKXSFTRVSNR-LHHJGKSTSA-N
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Description

4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound with a unique structure that includes a triazole ring, a nitrophenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-nitrobenzaldehyde with 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.

Scientific Research Applications

4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds include:

Biological Activity

The compound 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 325994-80-7) is a derivative of the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a trifluoromethyl group and a nitrophenyl moiety. Its molecular structure can be represented as follows:

C11H8F3N5O2S\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{5}\text{O}_{2}\text{S}

This structure is significant as the presence of the trifluoromethyl and nitro groups may influence its biological activity by enhancing lipophilicity and altering electronic properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties . The specific compound has shown promising results against various bacterial strains. Research indicates that derivatives of triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening
A study conducted on related triazole compounds demonstrated that modifications at the 5-position of the triazole ring could enhance antibacterial efficacy. For instance, compounds with a 4-trichloromethyl group exhibited MIC values comparable to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
4-Nitrophenyl Triazole0.12E. coli
5-Trifluoromethyl Triazole0.25S. aureus
Complex with Ciprofloxacin<1.9Mycobacterium smegmatis

The mechanism through which triazoles exert their antimicrobial effects often involves inhibition of key enzymes involved in bacterial cell wall synthesis or interference with nucleic acid metabolism. For example, studies suggest that triazoles can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicity profile of the compound. According to safety data sheets, the compound is classified as harmful if swallowed and may cause skin and eye irritation .

Table 2: Toxicological Data

Hazard ClassificationDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Properties

CAS No.

325994-80-7

Molecular Formula

C10H6F3N5O2S

Molecular Weight

317.25 g/mol

IUPAC Name

4-[(E)-(3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H6F3N5O2S/c11-10(12,13)8-15-16-9(21)17(8)14-5-6-2-1-3-7(4-6)18(19)20/h1-5H,(H,16,21)/b14-5+

InChI Key

MJTMKXSFTRVSNR-LHHJGKSTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C(F)(F)F

Origin of Product

United States

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